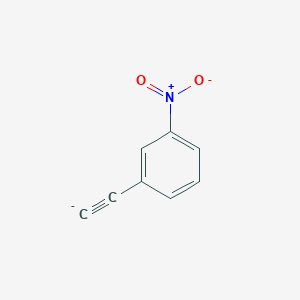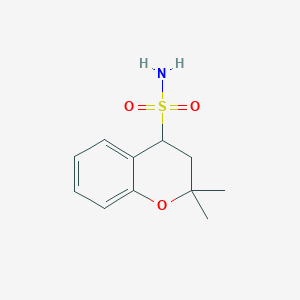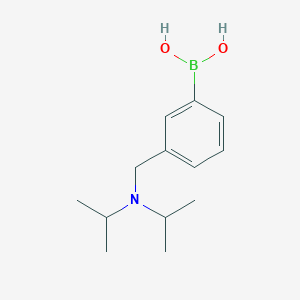
3,5-Dibromo-2-(difluoromethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-2-(difluoromethoxy)pyridine: is a halogenated pyridine derivative with the molecular formula C6H2Br2F2NO
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-(difluoromethoxy)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2,5-dibromopyridine with difluoromethyl ether under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dibromo-2-(difluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling, where palladium catalysts and boronic acids are used.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used in the reaction.
Oxidation Products: Oxidized pyridine derivatives.
Reduction Products: Reduced pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: 3,5-Dibromo-2-(difluoromethoxy)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through cross-coupling reactions and other transformations .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its halogenated structure can enhance the biological activity and stability of drug candidates .
Industry: The compound is used in the development of materials with specific electronic and optical properties. It is also employed in the synthesis of agrochemicals and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-2-(difluoromethoxy)pyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromine and difluoromethoxy groups. This activation facilitates nucleophilic substitution and other reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
4-Bromo-2-(difluoromethoxy)pyridine: Similar in structure but with a different bromine substitution pattern.
2,5-Dibromopyridine: Lacks the difluoromethoxy group, making it less reactive in certain reactions.
Uniqueness: 3,5-Dibromo-2-(difluoromethoxy)pyridine is unique due to the presence of both bromine and difluoromethoxy groups, which enhance its reactivity and versatility in synthetic applications. The combination of these substituents allows for a broader range of chemical transformations compared to similar compounds .
Propriétés
Formule moléculaire |
C6H3Br2F2NO |
|---|---|
Poids moléculaire |
302.90 g/mol |
Nom IUPAC |
3,5-dibromo-2-(difluoromethoxy)pyridine |
InChI |
InChI=1S/C6H3Br2F2NO/c7-3-1-4(8)5(11-2-3)12-6(9)10/h1-2,6H |
Clé InChI |
NXFRHHCPUVXASU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Br)OC(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


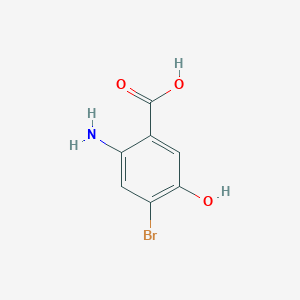
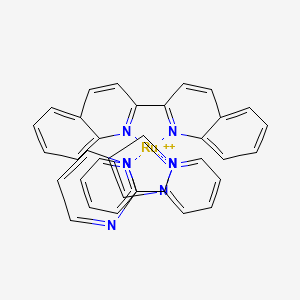

![4,5,7-Trifluorobenzo[d]thiazole](/img/structure/B13136932.png)

![(5E)-1-(3,5-dimethylphenyl)-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B13136946.png)
